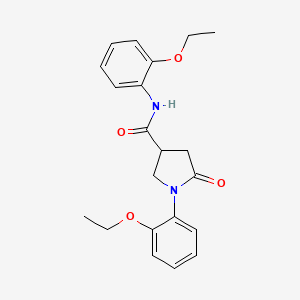
N,1-bis(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-bis(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as Bepotastine, is a chemical compound that belongs to the class of antihistamines. It is commonly used for the treatment of allergic rhinitis, urticaria, and other allergic reactions. Bepotastine is a potent histamine H1 receptor antagonist that works by blocking the action of histamine, a chemical that is released by the body during an allergic reaction.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Compounds
A study by Hsiao et al. (1999) on the synthesis and characterization of new diphenylfluorene-based aromatic polyamides derived from 9,9-bis[4-(4-carboxy-phenoxy)phenyl]fluorene showcases the development of aromatic polyamides containing ether and bulky fluorenylidene groups. These polymers exhibit high solubility, good film-forming properties, and excellent thermal stability, indicating their potential in high-performance material applications (Hsiao, Chin‐Ping Yang, & Weilong Lin, 1999).
Material Properties and Applications
In the realm of material properties and applications, the work by Gibson et al. (2004) on Polyamide Pseudorotaxanes, Rotaxanes, and Catenanes based on Bis(5-carboxy-1,3-phenylene)-(3x+2)-crown-x Ethers discusses the synthesis and investigation of polyamide derivatives with potential applications in molecular machines and advanced material engineering due to their unique mechanical cross-links and solubility characteristics (Gibson et al., 2004).
Advances in Polymer Chemistry
Yang et al. (1999) reported on the synthesis and properties of hyperbranched aromatic polyamide, highlighting the development of polymers with significant solubility in common organic solvents and potential applications in coatings and films due to their unique structural characteristics (Yang, M. Jikei, & M. Kakimoto, 1999).
Propiedades
IUPAC Name |
N,1-bis(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-26-18-11-7-5-9-16(18)22-21(25)15-13-20(24)23(14-15)17-10-6-8-12-19(17)27-4-2/h5-12,15H,3-4,13-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUHHALAILOBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2858709.png)



![[1-(4-Chloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2858719.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,7,8,8a-octahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B2858722.png)
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-phenylacetamide](/img/structure/B2858724.png)


![N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2858728.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2858730.png)
![1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2858731.png)